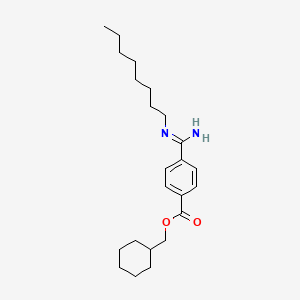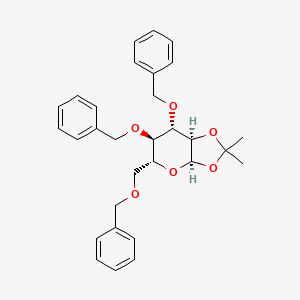
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is a complex organic compound that features benzyl and isopropylidene groups. This compound is a derivative of glucose and is often used in pharmaceutical research and development due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose typically involves the protection of hydroxyl groups in glucoseThe reaction conditions often include the use of benzyl chloride and acetone in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of benzylation and isopropylidene protection, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lactones.
Reduction: Reduction reactions can convert it into open-chain forms.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions include lactones from oxidation, open-chain derivatives from reduction, and various substituted glucopyranose derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is widely used in scientific research, particularly in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a building block for various organic syntheses.
Mecanismo De Acción
The mechanism of action of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl and isopropylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated glucose derivative used in organic synthesis.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: A similar compound with methyl and benzyl groups.
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: A deoxy derivative with similar protective groups.
Uniqueness
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is unique due to the presence of both benzyl and isopropylidene groups, which provide distinct steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in studying carbohydrate-related biochemical processes.
Propiedades
Fórmula molecular |
C30H34O6 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(3aR,5R,6R,7S,7aR)-2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
InChI |
InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(32-19-23-14-8-4-9-15-23)25(34-29(28)36-30)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1 |
Clave InChI |
WUUJQVFKYUYFFK-XYPQWYOHSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C |
SMILES canónico |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


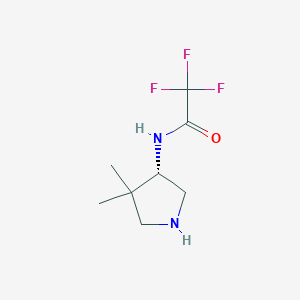
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
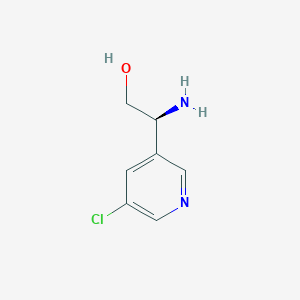
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)

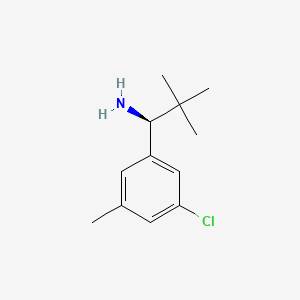
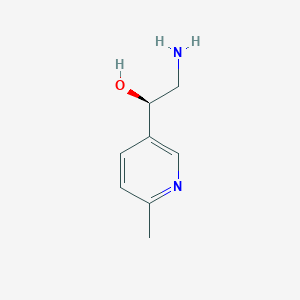
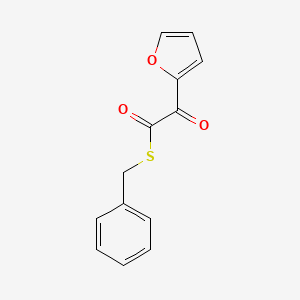
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

